![molecular formula C18H22N4OS B5732703 N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide, also known as CPTH6, is a synthetic compound that has been widely used in scientific research. It belongs to the class of hydrazinecarbothioamide derivatives, which have been shown to exhibit a range of biological activities. CPTH6 has been found to have potential applications in cancer research, as well as in the study of other diseases and physiological processes.
作用機序
The mechanism of action of N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide involves the inhibition of HDAC1 activity. HDAC1 is involved in the deacetylation of histones, which can lead to chromatin condensation and repression of gene expression. Inhibition of HDAC1 by this compound leads to an increase in histone acetylation and activation of gene expression. This can result in a range of biological effects, depending on the specific genes that are affected.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of HDAC1 activity, the compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. This compound has also been shown to have anti-inflammatory effects, and has been proposed as a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide in lab experiments is its specificity for HDAC1. The compound has been shown to have minimal effects on other HDAC isoforms, which can be important for studying the specific role of HDAC1 in biological processes. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors. This can make it more difficult to achieve the desired biological effects at lower concentrations.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide. One area of interest is the development of more potent HDAC inhibitors based on the structure of this compound. This could lead to the development of more effective therapeutic agents for the treatment of cancer and other diseases. Another area of interest is the study of the specific genes and pathways that are affected by this compound, and how these effects contribute to its biological activity. Finally, the use of this compound in combination with other drugs or therapies could also be explored as a potential strategy for enhancing its therapeutic effects.
合成法
The synthesis of N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide involves the reaction of cyclopentanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with 2,8-dimethyl-4-quinolinecarboxaldehyde to form the final product, this compound. The synthesis of this compound has been reported in several scientific papers, and the compound is commercially available from a number of chemical suppliers.
科学的研究の応用
N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been used in a variety of scientific research applications, particularly in the field of cancer research. The compound has been shown to inhibit the activity of the enzyme histone deacetylase 1 (HDAC1), which is involved in the regulation of gene expression. HDAC1 has been implicated in the development of several types of cancer, and inhibition of this enzyme has been proposed as a potential therapeutic strategy.
特性
IUPAC Name |
1-cyclopentyl-3-[(2,8-dimethylquinoline-4-carbonyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-11-6-5-9-14-15(10-12(2)19-16(11)14)17(23)21-22-18(24)20-13-7-3-4-8-13/h5-6,9-10,13H,3-4,7-8H2,1-2H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLKNCFMRATXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NNC(=S)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5732622.png)
![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)
![2-(3-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5732627.png)
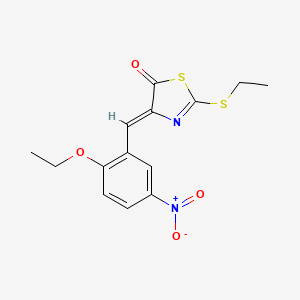
![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)
![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)
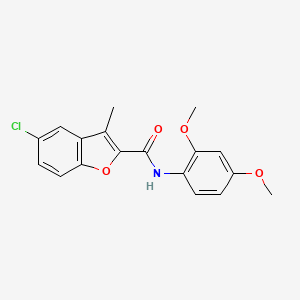
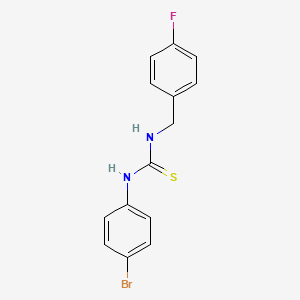
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)
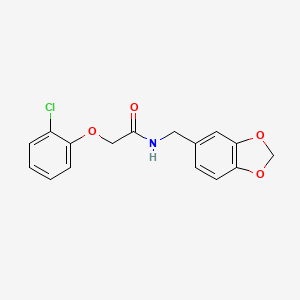
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)
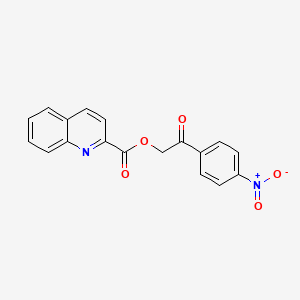
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)